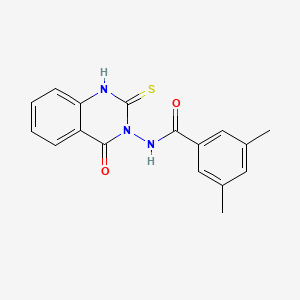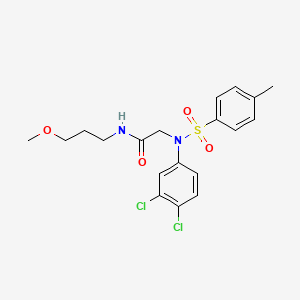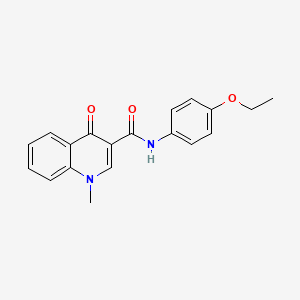![molecular formula C16H16ClNO2 B4602219 [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-CHLOROPHENYL)METHYL]AMINE](/img/structure/B4602219.png)
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-CHLOROPHENYL)METHYL]AMINE
Vue d'ensemble
Description
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-CHLOROPHENYL)METHYL]AMINE is a chemical compound that belongs to the class of benzodioxole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both benzodioxole and chlorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-CHLOROPHENYL)METHYL]AMINE typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Alkylation: The benzodioxole moiety is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Formation of the Chlorophenyl Moiety: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction using chlorobenzene and an alkylating agent.
Coupling Reaction: The final step involves coupling the benzodioxole and chlorophenyl moieties through a reductive amination reaction using an amine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-CHLOROPHENYL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-CHLOROPHENYL)METHYL]AMINE can be used as a building block for the synthesis of more complex molecules
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential as an inhibitor of enzymes or receptors can be explored through biological assays.
Medicine
In medicinal chemistry, derivatives of this compound may be investigated for their therapeutic potential. For example, they could be evaluated as anti-inflammatory, anticancer, or antimicrobial agents.
Industry
In the material science industry, the compound can be used as a precursor for the synthesis of polymers or other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-CHLOROPHENYL)METHYL]AMINE depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzodioxole moiety may interact with hydrophobic pockets in proteins, while the chlorophenyl group can form hydrogen bonds or π-π interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][PHENYL]AMINE: Lacks the chlorine atom, which may result in different chemical and biological properties.
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-CHLOROPHENYL)METHYL]AMINE: The chlorine atom is positioned differently, which can affect its reactivity and interaction with biological targets.
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-METHOXYPHENYL)METHYL]AMINE: Contains a methoxy group instead of chlorine, leading to different electronic and steric effects.
Uniqueness
The presence of both benzodioxole and chlorophenyl groups in [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-CHLOROPHENYL)METHYL]AMINE makes it unique compared to its analogs. The combination of these groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-14-3-1-2-13(8-14)10-18-7-6-12-4-5-15-16(9-12)20-11-19-15/h1-5,8-9,18H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQKAYIIJFWUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCNCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-{[1-(3-methoxypropanoyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B4602139.png)
![3-(propan-2-yloxy)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4602142.png)
![2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4602145.png)
![1-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4602155.png)
![2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-6-fluorobenzamide](/img/structure/B4602161.png)
![N-[4-[4-(dimethylamino)benzylidene]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B4602165.png)
![1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4602173.png)

![N-[(4-chlorophenyl)(pyridin-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B4602184.png)
![N-benzyl-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4602187.png)

![3-[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl]-N-(2,4-dimethylphenyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4602209.png)
![dimethyl 2-{[(3,6-dimethyl-2-phenyl-4-quinolinyl)carbonyl]amino}terephthalate](/img/structure/B4602210.png)

